2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2,3-dimethoxyphenyl)methyl]acetamide
Description
The compound “2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2,3-dimethoxyphenyl)methyl]acetamide” is a heterocyclic derivative featuring a thieno[3,2-d]pyrimidine core fused with a thiophene ring. Key structural attributes include:
- A 4-oxo-3H,4H-thieno[3,2-d]pyrimidine scaffold, which is a bicyclic system combining pyrimidine and thiophene moieties.
- A sulfanyl (-S-) linker connecting the thienopyrimidine core to an acetamide group.
- An N-[(2,3-dimethoxyphenyl)methyl]acetamide side chain, where the 2,3-dimethoxybenzyl group may contribute to hydrogen bonding and metabolic stability.
Properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(2,3-dimethoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-30-19-10-6-9-17(21(19)31-2)13-25-20(28)15-33-24-26-18-11-12-32-22(18)23(29)27(24)14-16-7-4-3-5-8-16/h3-12H,13-15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGNNVWZNFZRNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Ethyl 2-Aminothiophene-3-carboxylate
Ethyl 2-aminothiophene-3-carboxylate undergoes cyclocondensation with benzyl isocyanate in the presence of a base such as triethylamine to form 3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate. This intermediate is subsequently hydrolyzed under acidic conditions to yield 3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-carboxylic acid, which is decarboxylated at elevated temperatures (180–200°C) to produce 3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidine.
Alternative Route via Thorpe-Ziegler Cyclization
An alternative pathway employs the Thorpe-Ziegler cyclization of mercaptocarbonitrile derivatives. For example, 2-mercapto-4-(benzylamino)pyrimidine-5-carbonitrile undergoes cyclization in basic conditions (e.g., potassium carbonate in DMF) to form the thieno[3,2-d]pyrimidin-4-one core. This method offers regioselectivity but requires stringent temperature control (reflux at 120°C for 6–8 h).
Introduction of the Sulfanyl Group at Position 2
The sulfanyl (-S-) linker at position 2 is critical for connecting the thienopyrimidinone core to the acetamide moiety.
Nucleophilic Substitution with Thiols
The 2-chloro derivative of 3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidine reacts with thiol-containing nucleophiles. For instance, treatment with potassium thioacetate in DMF at 80°C for 4 h yields the corresponding 2-sulfanyl intermediate. Alternatively, direct substitution using 2-mercapto-N-[(2,3-dimethoxyphenyl)methyl]acetamide in the presence of a base (e.g., sodium hydride) facilitates the formation of the sulfide bond.
Oxidative Coupling Strategies
In cases where the thiol is sensitive to basic conditions, oxidative coupling using iodine or hydrogen peroxide may be employed. For example, mixing 3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-thiol with 2-chloro-N-[(2,3-dimethoxyphenyl)methyl]acetamide in ethanol under oxidative conditions (H2O2, 50°C, 3 h) achieves the desired sulfide linkage.
Synthesis of N-[(2,3-Dimethoxyphenyl)methyl]acetamide
The acetamide side chain is synthesized independently and coupled to the sulfanyl-thienopyrimidinone intermediate.
Acylation of (2,3-Dimethoxyphenyl)methanamine
(2,3-Dimethoxyphenyl)methanamine reacts with chloroacetyl chloride in dichloromethane at 0°C, followed by stirring at room temperature for 12 h, to yield 2-chloro-N-[(2,3-dimethoxyphenyl)methyl]acetamide. This intermediate is purified via recrystallization from ethanol (yield: 85–90%).
Thiolation of the Acetamide Intermediate
The chloro group in 2-chloro-N-[(2,3-dimethoxyphenyl)methyl]acetamide is replaced by a thiol via nucleophilic substitution. Treatment with thiourea in refluxing ethanol (6 h) generates the thiolated product, which is hydrolyzed using NaOH (10% aqueous solution) to yield 2-mercapto-N-[(2,3-dimethoxyphenyl)methyl]acetamide.
Final Coupling and Purification
The thienopyrimidinone core and acetamide side chain are coupled under optimized conditions.
Sulfide Bond Formation
A mixture of 3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-thiol (1.0 equiv) and 2-chloro-N-[(2,3-dimethoxyphenyl)methyl]acetamide (1.2 equiv) in dry THF is refluxed under nitrogen for 16 h. The reaction is monitored via TLC, and the product is isolated by column chromatography (ethyl acetate/hexane, 2:3 v/v) to yield the title compound as a white solid (73% yield).
Characterization and Analytical Data
The final product is characterized by:
- Melting Point : 218–220°C (decomposition)
- 1H NMR (DMSO-d6) : δ 2.33 (s, 3H, CH3), 3.75 (s, 6H, OCH3), 4.45 (s, 2H, SCH2), 5.12 (s, 2H, NCH2), 6.82–7.46 (m, 8H, Ar-H), 9.12 (s, 1H, NH).
- IR (KBr) : 3280 cm−1 (NH), 1685 cm−1 (C=O), 1240 cm−1 (C-O-C).
Optimization Challenges and Solutions
Regioselectivity in Thienopyrimidine Formation
The use of electron-withdrawing groups (e.g., benzyl) at position 3 directs cyclization to the [3,2-d] isomer. Solvent choice (e.g., DMF vs. dioxane) also influences regioselectivity, with polar aprotic solvents favoring the desired product.
Stability of Thiol Intermediates
Thiol-containing intermediates are prone to oxidation. Conducting reactions under inert atmospheres (N2 or Ar) and adding antioxidants (e.g., BHT) improve yields.
Purification of Polar Byproducts
Silica gel chromatography with gradient elution (hexane to ethyl acetate) effectively separates the target compound from unreacted starting materials and dimeric byproducts.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the two primary synthetic strategies:
| Parameter | Nucleophilic Substitution Route | Oxidative Coupling Route |
|---|---|---|
| Reaction Time | 16 h | 3 h |
| Yield | 73% | 65% |
| Purity (HPLC) | >98% | 95% |
| Byproducts | Chloride ions | Disulfides |
| Scalability | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2,3-dimethoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thieno[3,2-d]pyrimidine core can be reduced to form alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2,3-dimethoxyphenyl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific diseases.
Materials Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific functionalities.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its mechanism of action.
Mechanism of Action
The mechanism of action of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2,3-dimethoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The thieno[3,2-d]pyrimidine core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzyl and sulfanyl groups may enhance the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds are identified across multiple studies, differing in core heterocycles, substituents, and functional groups. Below is a detailed comparison:
Key Structural Differences
Core Heterocycles: The target compound’s thieno[3,2-d]pyrimidine core differs from ’s triazolo-pyrimidine (enhanced planarity) and ’s dihydropyrimidine (saturated ring, reduced rigidity) . ’s cyanoacetamide-hydrazinylidene backbone lacks fused heterocycles, favoring linear conjugation .
Substituent Effects :
- The 2,3-dimethoxybenzyl group in the target compound offers electron-donating methoxy groups, contrasting with ’s electron-withdrawing 2,3-dichlorophenyl or ’s naphthyl (hydrophobic bulk) .
- Sulfamoylphenyl groups in and enhance hydrogen-bonding capacity compared to the target’s acetamide .
Synthetic Yields :
- Diazonium salt coupling () achieves higher yields (~95%) than chloroacetanilide reactions (: 68–74%), suggesting scalability challenges for triazolo-pyrimidines .
Structure-Activity Relationship (SAR) Insights
- Sulfanyl Linkers : Critical for bridging heterocyclic cores to acetamide side chains; replacing sulfur with oxygen (e.g., ’s B12) may alter metabolic stability .
- Aromatic Substituents : Electron-rich groups (e.g., methoxy in the target vs. methyl in ’s 13a) modulate electronic effects on target engagement .
Biological Activity
The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2,3-dimethoxyphenyl)methyl]acetamide belongs to the thieno[3,2-d]pyrimidine class, known for its diverse biological activities. This article reviews its biological activity, focusing on its anticancer and antimicrobial properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A thieno[3,2-d]pyrimidine core .
- A sulfanyl group that enhances biological interactions.
- A dimethoxyphenyl acetamide substituent , improving solubility and potential bioactivity.
The molecular formula is with a molecular weight of approximately 451.56 g/mol . The presence of multiple functional groups facilitates interactions with various biological targets.
Synthesis
The synthesis typically involves a one-pot intermolecular annulation reaction between o-amino benzamides and thiols. This method allows for the efficient formation of the thieno[3,2-d]pyrimidinone structure while providing opportunities to modify substituents on the aromatic rings to explore SAR in drug development.
Anticancer Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. Notably:
- Thymidylate synthase and dihydrofolate reductase are often targeted by these compounds, making them potential candidates for dual-action therapies against cancer and infections .
Case Study: In Vitro Studies
A study involving various thieno[3,2-d]pyrimidine derivatives demonstrated their effectiveness against different cancer cell lines. For instance, certain derivatives showed IC50 values in the low micromolar range against breast (MCF-7) and prostate (PC-3) cancer cells. The mechanism of action was attributed to apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research highlights include:
- Inhibition of bacterial growth through the disruption of critical metabolic pathways.
Table 1: Antimicrobial Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Pseudomonas aeruginosa | 64 µg/mL |
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components. Modifications to the benzyl or dimethoxyphenyl groups can significantly alter potency:
- Increasing electron-donating groups on the aromatic rings generally enhances activity.
- The presence of halogen substituents has been shown to improve binding affinity to target enzymes.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets. These studies suggest strong interactions with active sites on enzymes involved in cancer proliferation .
Q & A
Q. How can researchers optimize the multi-step synthesis of this thieno[3,2-d]pyrimidine derivative?
- Methodological Answer: Synthesis typically involves sequential reactions: (i) formation of the thieno[3,2-d]pyrimidinone core via cyclization, (ii) introduction of the benzyl group at position 3, (iii) sulfanyl-acetamide coupling, and (iv) final N-alkylation with the 2,3-dimethoxybenzyl group.
- Key Parameters:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for sulfanyl coupling .
- Temperature Control: Step (i) requires reflux (100–120°C), while step (iii) proceeds optimally at 60–70°C .
- Catalysts: Triethylamine or K₂CO₃ facilitates deprotonation during coupling steps .
- Monitoring: Use TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track intermediates .
Q. What analytical techniques are critical for characterizing intermediates and the final compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regioselectivity of substituents (e.g., benzyl vs. dimethoxybenzyl groups) and detects impurities .
- Mass Spectrometry (HRMS): Validates molecular weight (±2 ppm accuracy) and detects side products from incomplete coupling .
- X-ray Crystallography: Resolves ambiguities in stereochemistry for crystalline intermediates .
Q. How can researchers address low yields during sulfanyl-acetamide coupling?
- Methodological Answer: Common issues and solutions:
- Impure Intermediates: Purify thieno[3,2-d]pyrimidinone core via column chromatography (silica gel, 5% MeOH/CH₂Cl₂) before coupling .
- Oxidative Byproducts: Conduct reactions under inert atmosphere (N₂/Ar) to prevent disulfide formation .
- Competing Reactions: Use excess acetamide (1.5 eq) and monitor pH (neutral to slightly basic) to favor nucleophilic substitution .
Q. What strategies mitigate solubility challenges in biological assays?
- Methodological Answer:
- Co-solvents: Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in PBS or cell culture media .
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Nanoformulation: Encapsulate in PEGylated liposomes for in vivo studies .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Methodological Answer:
- Target Specificity Profiling: Use kinase/phosphatase panels (e.g., Eurofins KinaseProfiler) to distinguish direct enzyme inhibition from off-target effects .
- Metabolomic Analysis: LC-MS/MS identifies metabolites that may contribute to cytotoxicity (e.g., reactive quinone intermediates) .
- Structural Analog Comparison: Test analogs lacking the dimethoxybenzyl group to isolate pharmacophore contributions .
Q. What computational approaches predict binding modes to therapeutic targets (e.g., kinases)?
- Methodological Answer:
- Docking Studies: Use AutoDock Vina with crystal structures of target kinases (e.g., EGFR, CDK2) to model interactions with the thienopyrimidine core .
- MD Simulations: Analyze stability of ligand-receptor complexes (50–100 ns trajectories) to identify critical H-bonds/π-π interactions .
- Free Energy Calculations (MM/PBSA): Quantify binding affinity differences between analogs .
Q. How does regioselectivity in electrophilic aromatic substitution (EAS) affect derivatization?
- Methodological Answer:
- Directing Group Analysis: The 4-oxo group on the pyrimidine ring directs EAS to the C5 position, while the sulfanyl group deactivates C2 .
- Experimental Validation: Compare bromination (NBS, DMF) outcomes at varying temperatures to confirm preferential C5 substitution .
- DFT Calculations: Compute Fukui indices to predict reactivity of aromatic positions .
Q. What experimental designs elucidate degradation pathways under physiological conditions?
- Methodological Answer:
- Forced Degradation Studies: Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (UV light) conditions .
- Stability-Indicating HPLC: Develop a gradient method (e.g., 0.1% TFA in water/acetonitrile) to separate degradation products .
- LC-QTOF-MS: Identify major degradation products (e.g., sulfoxide formation) and propose mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
